Nonapéptido-1

Descripción general

Descripción

El Nonapéptido-1, también conocido como Melanostatine™ 5, es un péptido biomimético sintético que actúa como antagonista de la hormona estimulante de los melanocitos alfa. Se utiliza principalmente como agente aclarador de la piel debido a su capacidad para inhibir la producción de melanina. El this compound se derivó inicialmente de la levadura Streptomyces clavifer y ahora se sintetiza mediante tecnología genética recombinante .

Aplicaciones Científicas De Investigación

El Nonapéptido-1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como péptido modelo en estudios de síntesis y modificación de péptidos.

Biología: Investigado por su papel en la inhibición de la síntesis de melanina y sus efectos sobre los melanocitos.

Medicina: Explorado por su potencial para tratar los trastornos de hiperpigmentación y como agente aclarador de la piel en formulaciones cosméticas

Mecanismo De Acción

El Nonapéptido-1 ejerce sus efectos actuando como antagonista de la hormona estimulante de los melanocitos alfa. Compite con el ligando natural por la unión al receptor de melanocortina-1 en los melanocitos, evitando la activación de la tirosinasa, una enzima crucial en la síntesis de melanina. Al inhibir la actividad de la tirosinasa, el this compound reduce la producción de melanina y ayuda a aclarar la piel .

Análisis Bioquímico

Biochemical Properties

Nonapeptide-1 is a selective antagonist of MC1R with a Ki value of 40 nM . It acts as a competitive α-MSH antagonist, potently inhibiting intracellular cAMP and melanosome dispersion induced by α-MSH in melanocytes . The nature of these interactions involves the competitive binding of Nonapeptide-1 to MC1R, preventing its activation by α-MSH .

Cellular Effects

Nonapeptide-1 influences cell function by inhibiting the production of melanin, a pigment responsible for skin color . It prevents the activation of tyrosinase, a crucial enzyme involved in melanin synthesis . This results in a reduction of sun and dark spots, freckles, and hyperpigmentation, leading to a lighter, whiter, and radiant complexion with an even skin tone .

Molecular Mechanism

At the molecular level, Nonapeptide-1 exerts its effects by binding to MC1R, a receptor on melanocytes . This binding prevents the activation of the receptor by α-MSH, thereby inhibiting the production of cAMP . The decrease in cAMP levels leads to a reduction in the activation of tyrosinase, which in turn inhibits melanin synthesis .

Temporal Effects in Laboratory Settings

It is known to be a stable and effective peptide that significantly reverses hyperpigmentation and equalizes skin tone in only 28 days .

Metabolic Pathways

Nonapeptide-1 is involved in the melanin synthesis pathway. It interacts with the MC1R receptor and the enzyme tyrosinase, both of which play crucial roles in this pathway

Subcellular Localization

The subcellular localization of Nonapeptide-1 is not well defined. It is known to interact with the MC1R receptor, which is located on the cell membrane of melanocytes

Métodos De Preparación

El Nonapéptido-1 se sintetiza mediante la síntesis peptídica en fase sólida, un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso implica los siguientes pasos:

Unión del primer aminoácido: a una resina sólida.

Adición secuencial de aminoácidos protegidos: utilizando reactivos de acoplamiento como HOBt/DCC o DMAP/DCC.

Escisión del péptido: de la resina y eliminación de los grupos protectores para obtener el producto final.

Los métodos de producción industrial implican la síntesis en fase sólida a gran escala con sintetizadores de péptidos automatizados, lo que garantiza una alta pureza y rendimiento.

Análisis De Reacciones Químicas

El Nonapéptido-1 se somete a diversas reacciones químicas, entre ellas:

Oxidación: El this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de enlaces disulfuro entre los residuos de cisteína.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, devolviendo el péptido a su forma reducida.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol. Los productos principales formados dependen de las condiciones específicas de la reacción y de la naturaleza de los sustituyentes.

Comparación Con Compuestos Similares

El Nonapéptido-1 es único en su antagonismo específico de la hormona estimulante de los melanocitos alfa. Compuestos similares incluyen:

Decapéptido-12: Otro péptido aclarador de la piel que inhibe la actividad de la tirosinasa pero tiene una secuencia de aminoácidos diferente.

Hexapéptido-2: Conocido por sus propiedades aclarantes de la piel, también se dirige a la síntesis de melanina, pero a través de un mecanismo diferente.

Tetrapéptido-30: Un péptido que reduce la producción de melanina inhibiendo la transferencia de melanosomas a los queratinocitos

El this compound destaca por su alta especificidad y eficacia en la reducción de la hiperpigmentación sin citotoxicidad ni interferencia con las funciones de los melanocitos.

Propiedades

IUPAC Name |

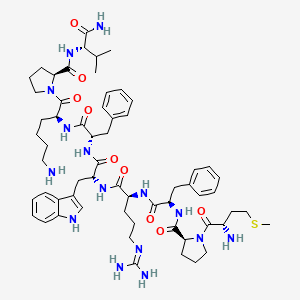

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)/t42-,44-,45-,46-,47+,48+,49-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFLNGRLKALWRF-LDXSYGEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H87N15O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158563-45-2 | |

| Record name | Nonapeptide-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158563452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONAPEPTIDE-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W45420K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nonapeptide-1 and what is its primary known application?

A1: Nonapeptide-1, also known as Melanostatine 5, is a synthetic peptide primarily recognized for its potential skin-lightening properties. While its full mechanism of action is still being elucidated, it is believed to interfere with the production of melanin, the pigment responsible for skin color.

Q2: How does Nonapeptide-1 interact with its target to produce its skin-lightening effects?

A2: While the exact mechanism of action is still under investigation, studies suggest that Nonapeptide-1 may act by inhibiting the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. [] α-MSH is a hormone that stimulates melanocytes, the cells responsible for melanin production. By interfering with α-MSH signaling, Nonapeptide-1 could potentially reduce melanin synthesis, leading to a lightening of the skin tone. []

Q3: Has Nonapeptide-1 been investigated in clinical trials for the treatment of hyperpigmentation disorders like melasma?

A3: A randomized controlled pilot study investigated a proprietary combination containing Nonapeptide-1, phenyl ethyl resorcinol, aminoethyl phosphinic acid, antioxidants, and sunscreen for melasma maintenance after treatment with a triple combination therapy. [] While the results suggested some potential benefits in maintaining remission, further research with larger sample sizes and longer follow-up periods is needed to confirm these findings and establish its efficacy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.